molecular formula C18H18N4O2S B11668995 3-(4-ethoxyphenyl)-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668995
M. Wt: 354.4 g/mol
InChI Key: GCFAAPYIIBLNJM-XDHOZWIPSA-N
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Description

3-(4-ethoxyphenyl)-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a thienyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with thienyl hydrazine, followed by cyclization with a suitable pyrazole precursor. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process is usually carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-ethoxyphenyl)-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-ethoxyphenyl)-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-3-24-14-8-6-13(7-9-14)15-11-16(21-20-15)18(23)22-19-12(2)17-5-4-10-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

GCFAAPYIIBLNJM-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3

Origin of Product

United States

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